Ethyl 5-ethoxyoxazole-2-carboxylate

説明

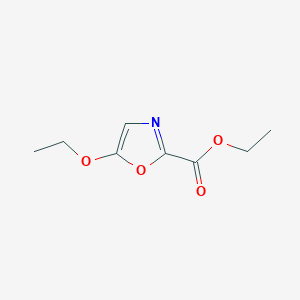

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPVIAZPSGFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318282 | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-09-3 | |

| Record name | 68208-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Ethyl 5 Ethoxyoxazole 2 Carboxylate and Analogues

Conventional Synthetic Routes for Ethyl 5-ethoxyoxazole-2-carboxylate

Conventional methods for the synthesis of oxazoles often rely on cyclodehydration reactions of precursor molecules. The Robinson-Gabriel synthesis and its variations are cornerstone strategies in this context. wikipedia.orgsynarchive.com

Cyclo-dehydration of Ethyl N-ethoxalylglycinate

The formation of this compound can be achieved through the intramolecular cyclization and subsequent dehydration of Ethyl N-ethoxalylglycinate. This transformation is a specific example of the broader Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole (B20620) ring. wikipedia.org In this case, Ethyl N-ethoxalylglycinate serves as the requisite α-acylamino carbonyl precursor. The reaction proceeds by the activation of the carbonyl group of the ethoxalyl moiety, followed by a nucleophilic attack from the enol or enolate form of the glycine (B1666218) portion, leading to a cyclized intermediate. The final step is the elimination of a water molecule to yield the aromatic oxazole ring. Historically, this dehydration has been accomplished using strong acids. wikipedia.orgpharmaguideline.com

Role of Phosphorus Oxychloride and Triethylamine (B128534) in Cyclization

In the cyclodehydration of precursors like Ethyl N-ethoxalylglycinate, a variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice. wikipedia.orgpharmaguideline.comekb.eg Phosphorus oxychloride serves as a powerful dehydrating agent, facilitating the removal of a water molecule to drive the formation of the oxazole ring from the cyclized intermediate. ijpsonline.com The mechanism involves the reaction of the hydroxyl group of the intermediate with POCl₃, converting it into a good leaving group and thereby promoting the elimination reaction that leads to aromatization. nih.gov

Modern and Green Chemistry Approaches in Oxazole Ester Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles have been applied to oxazole synthesis, leading to the adoption of techniques that reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netacs.org For the synthesis of oxazole esters, microwave heating can be applied to the cyclodehydration step, providing rapid and efficient conversion of the precursor. The localized and efficient heating provided by microwaves enhances the reaction rate, minimizes side product formation, and allows for reactions to be conducted under solvent-free or low-solvent conditions, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional | 3-7 hours | 55-75% | Reflux in solvent | acs.org |

| Microwave | 8-15 minutes | 92-96% | 65°C, 350W, IPA | acs.org |

Note: Data represents typical findings for oxazole synthesis and may vary for specific substrates.

Ultrasound-Promoted Methodologies

Table 2: Effect of Ultrasound on Oxazole Synthesis Yield and Time

| Condition | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 50 | 3.5 hours | 69% | nih.gov |

| Ultrasound Irradiation | 50 | 15 minutes | 89% | researchgate.net |

Note: Data derived from studies on the synthesis of oxazole derivatives.

Application of Ionic Liquids and Deep-Eutectic Solvents

The use of non-conventional, "green" solvents is a cornerstone of modern sustainable chemistry. Ionic liquids (ILs) and deep-eutectic solvents (DESs) have gained prominence as environmentally benign reaction media for the synthesis of heterocyclic compounds. nih.govresearchgate.net

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds.

Deep-Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic mixture with a melting point much lower than the individual components. synarchive.com They are often biodegradable, non-toxic, inexpensive, and easy to prepare. pharmaguideline.commdpi.com In the context of oxazole synthesis, DESs can serve as the reaction medium and, in some cases, as catalysts, promoting the reaction through hydrogen bonding interactions. researchgate.net The use of DESs can simplify work-up procedures and allows for the recycling of the solvent system, further enhancing the green credentials of the synthetic process. nih.govrsc.org

Table 3: Performance of Deep-Eutectic Solvents in Heterocyclic Synthesis

| Solvent System | Role | Key Advantages | Typical Yields | Reference |

| Choline Chloride/Urea | Solvent & Catalyst | Biodegradable, Recyclable, Inexpensive | Good to Excellent | synarchive.com |

| Choline Chloride/Glycerol | Solvent | Reduces reaction time vs. conventional solvents | Good to Excellent | nih.gov |

| Magnetic DES | Catalyst & Medium | Easy separation and recyclability | 65-98% | nih.govrsc.orgconsensus.app |

Catalysis in Oxazole Derivative Formation

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with catalysis playing a pivotal role in enhancing efficiency, selectivity, and substrate scope. A variety of catalysts, including metals and non-metals, have been employed to facilitate the synthesis of oxazole derivatives.

Metal-based catalysis is a prominent strategy. Copper-catalyzed reactions are widely used for the synthesis of polysubstituted oxazoles through tandem oxidative cyclization. organic-chemistry.orgtandfonline.comsemanticscholar.org For instance, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides. tandfonline.comsemanticscholar.org Another approach involves a copper-catalyzed tandem oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Dirhodium(II) catalysts have proven effective in the one-step synthesis of multi-functionalized oxazoles from styryl diazoacetate and aryl oximes, offering high yields under mild conditions. nih.gov This method is a significant improvement over previously reported reactions with nitriles, which often result in lower yields. nih.gov

Silver-catalyzed reactions provide a novel route to oxazoles through the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. nih.gov Mechanistic studies suggest the involvement of an acyl cation and Ag(II) as key intermediates in this transformation. nih.gov Palladium catalysts are utilized in Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids in a one-pot reaction. tandfonline.com

Besides metals, iodine-mediated or catalyzed reactions offer a transition-metal-free alternative. organic-chemistry.org For example, an iodine-catalyzed tandem oxidative cyclization allows for the synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes. organic-chemistry.org This method is valued for its simplicity and excellent functional group compatibility. organic-chemistry.org

The table below summarizes various catalytic systems used in oxazole synthesis.

| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Reference |

| Copper | Copper(II) triflate | Diazoketones, Amides | 2,4-Disubstituted oxazoles | tandfonline.comsemanticscholar.org |

| Copper | Copper(II) nitrate (B79036) / Iodine | Arylacetylenes, α-Amino acids | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Rhodium | Dirhodium(II) acetate (B1210297) | Styryl diazoacetate, Aryl oximes | 4-Styryl-5-methoxyoxazoles | nih.gov |

| Silver | Silver catalyst | α-Oxocarboxylates, Isocyanides | Substituted oxazoles | nih.gov |

| Palladium | Pd(PPh₃)₄ | 4-Aryl/alkyl oxazole, Aryl bromide | Arylated oxazoles | tandfonline.com |

| Iodine | Iodine (catalyst) | Aromatic aldehydes | 2,5-Disubstituted oxazoles | organic-chemistry.org |

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic systems like oxazoles. This methodology offers significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, improved reproducibility, and greater scalability. acs.orgmt.commdpi.comcontractpharma.comnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reactions and higher yields. mdpi.comrsc.org

The application of continuous flow systems has been successfully demonstrated for the synthesis of various oxazole derivatives. A notable example is the fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In this setup, a stream of ethyl isocyanoacetate and an acid chloride in acetonitrile (B52724) are mixed and then passed through a packed cartridge containing an immobilized base (e.g., PS-BEMP). acs.orgdurham.ac.uk This facilitates a rapid base-catalyzed intramolecular cyclization, yielding the desired oxazole product in good yields (>80%) and high purity (>90%) within 20-30 minutes. acs.orgdurham.ac.uk

The key benefits of using continuous flow for oxazole synthesis include:

Rapid Reaction Times: Significant reduction in reaction time compared to batch methods. acs.orgmdpi.com

High Yield and Purity: Precise control leads to cleaner reactions and better isolated yields. acs.orgdurham.ac.uk

Enhanced Safety: Small reaction volumes minimize risks associated with hazardous reagents and exothermic processes. mt.comcontractpharma.comnih.gov

Scalability: Straightforward scaling from laboratory to production quantities. acs.orgnih.gov

Automation: Allows for on-demand synthesis and library generation with minimal manual intervention. acs.orgdurham.ac.uk

Synthesis of Analogues and Precursors to this compound

This subsection details the synthesis of specific oxazole analogues, which serve as important intermediates in various chemical applications, including the synthesis of Vitamin B6. google.com

A specific method for preparing 4-methyl-5-ethoxy-1,3-oxazole-2-ethyl carboxylate involves the cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester. google.com This process is detailed in patent literature and provides an efficient route to this key intermediate.

The synthesis proceeds as follows:

Cyclization: The starting material, N-ethoxalyl-α-aminopropionic acid ethyl ester, is subjected to a ring-closure reaction. This is carried out in a cyclization system consisting of phosphorus oxychloride and triethylamine. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to facilitate the reaction, which is conducted at a temperature between 60°C and 90°C. google.com

Quenching: After the reaction is complete, the mixture is cooled to room temperature. It is then carefully and slowly added to deionized water (held at a temperature of 0-10°C) to quench the reaction and decompose the remaining phosphorus oxychloride. google.com

Separation and Extraction: The resulting mixture is stirred and allowed to separate into layers. The aqueous layer is extracted with triethylamine to recover any dissolved product. The organic phases are combined to yield the crude 4-methyl-5-ethoxy-1,3-oxazole-2-ethyl carboxylate. google.com

This method is reported to shorten the reaction time by 50% compared to previous technologies and improves both reaction selectivity and conversion of the starting material. The crude product can be obtained with a purity of 97.3%, and after rectification, the purity can exceed 98.0% with a molar yield of 93.0%. google.com This compound is a direct precursor for 4-methyl-5-ethoxy oxazole, an important intermediate in the synthesis of Vitamin B6. google.com

A highly efficient and versatile method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanides has been developed. nih.govacs.org This approach avoids the need for pre-functionalized starting materials and demonstrates broad applicability.

The core of this transformation involves the activation of a carboxylic acid using a stable triflylpyridinium reagent in the presence of a base like 4-dimethylaminopyridine (DMAP). nih.govacs.org This generates a highly reactive acylpyridinium salt in situ. This intermediate is then immediately trapped by a nucleophilic isocyanide, such as an isocyanoacetate or tosylmethyl isocyanide (TosMIC). acs.org The subsequent intramolecular cyclization yields the desired 4,5-disubstituted oxazole.

General Reaction Scheme: Carboxylic Acid + Isocyanide → [Acylpyridinium Salt Intermediate] → 4,5-Disubstituted Oxazole

This method exhibits several key advantages:

Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the carboxylic acid and the isocyanide components. It is effective for hindered and less reactive substrates. nih.govacs.org

Scalability: The procedure has been successfully applied to gram-scale synthesis, demonstrating its practical utility for producing significant quantities of material. nih.govacs.org

Efficiency: The one-pot nature of the reaction is highly expedient. nih.gov

Late-Stage Functionalization: Its versatility has been showcased in the late-stage functionalization of complex bioactive molecules, including estrone (B1671321) and various drug compounds. nih.gov

This modern synthetic route represents a significant advancement, providing a direct and practical pathway to a diverse array of oxazole structures from readily available starting materials. acs.org

Reactivity and Reaction Mechanisms of Ethyl 5 Ethoxyoxazole 2 Carboxylate

Diels-Alder Reactions Involving Ethyl 5-ethoxyoxazole-2-carboxylate

This compound serves as a diene component in Diels-Alder reactions, a powerful class of pericyclic reactions used in the synthesis of six-membered rings. The reactivity of the oxazole (B20620) ring in these cycloadditions leads to the formation of pyridine (B92270) derivatives, which are valuable structures in medicinal chemistry and materials science.

The Diels-Alder reaction of oxazoles can proceed via a decarboxylative pathway, particularly when the substituent at the 2-position is a carboxylic acid. For instance, the reaction of 5-ethoxyoxazole-2-carboxylic acid with a dienophile like diethyl maleate occurs with a concurrent loss of carbon dioxide. acs.org However, when this compound is used, where the carboxylic acid is protected as an ethyl ester, this decarboxylation is no longer possible. acs.orgacs.org The reaction proceeds as a formal [4+2] cycloaddition, followed by the elimination of ethanol to form the aromatic pyridine ring, but the carboethoxy group at the 2-position of the oxazole is retained in the final product. acs.orgacs.org

The cycloaddition of this compound with dienophiles ultimately yields highly substituted pyridinol derivatives. acs.org The initial cycloadduct formed from the Diels-Alder reaction is unstable and undergoes a retro-Diels-Alder-type elimination of the ethoxy bridge (as ethanol) to aromatize into a stable pyridine ring. The oxygen atom from the oxazole ring becomes the hydroxyl group of the resulting pyridinol. When this compound reacts with a dienophile, the carboethoxy group from the oxazole appears at position 6 of the final pyridinol product. acs.orgacs.org

Table 1: Products from Diels-Alder Reaction

| Reactant | Dienophile | Key Feature | Final Product |

| 5-ethoxyoxazole-2-carboxylic acid | Diethyl Maleate | Decarboxylation occurs | Pyridinol derivative |

| This compound | Diethyl Maleate | No decarboxylation | 6-Carboethoxy-pyridinol derivative acs.orgacs.org |

When this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of both the diene (the oxazole) and the dienophile. youtube.com The substituents on the oxazole ring—the electron-donating ethoxy group at C5 and the electron-withdrawing carboxylate group at C2—create a specific polarization. Generally, in Diels-Alder reactions, the most nucleophilic carbon on the diene aligns with the most electrophilic carbon on the dienophile in the transition state. masterorganicchemistry.com Dienes with substituents at the 2-position tend to favor the "para" (1,4) product. masterorganicchemistry.com

The stereochemistry of the dienophile is typically conserved in the product of a Diels-Alder reaction. youtube.com For example, if a cis-dienophile is used, the substituents will appear as cis in the resulting cyclohexene-like intermediate before aromatization. The reaction can also exhibit endo/exo selectivity, where the endo product is often favored due to secondary orbital overlap, a stabilizing interaction in the transition state. libretexts.org

Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs reactivity. mdpi.comnih.gov MEDT analyzes the changes in electron density along a reaction path to understand experimental outcomes. mdpi.comnih.gov

Key concepts in MEDT applied to Diels-Alder reactions include:

Global Electron Density Transfer (GEDT): In polar Diels-Alder reactions, electron density flows from the nucleophilic species to the electrophilic one. The magnitude of GEDT at the transition state quantifies the polar character of the reaction; a higher GEDT is correlated with a lower activation energy and thus a faster reaction rate. nih.gov

Reactivity Indices: Conceptual DFT-based indices such as electrophilicity (ω) and nucleophilicity (N) are used to classify reagents and predict their behavior in polar reactions. luisrdomingo.com

Parr Functions: These functions help identify the most electrophilic and nucleophilic sites within a molecule, allowing for the prediction of regioselectivity. nih.govresearchgate.net

Within the MEDT framework, the reaction between this compound (the nucleophilic diene) and an electron-deficient dienophile would be classified as a polar Diels-Alder reaction with a forward electron density flux (FEDF). luisrdomingo.com An analysis of the Parr functions on the oxazole and the dienophile would predict the regiochemical outcome by identifying the most reactive atomic sites, rationalizing the formation of the observed major regioisomer. researchgate.net

Electrophilic Substitution Reactions

While the oxazole ring can participate in cycloaddition reactions, it also possesses aromatic character and can undergo electrophilic substitution, although it is generally less reactive than other heterocycles like pyrrole (B145914) or furan (B31954).

This compound can undergo electrophilic bromination. The reaction involves the substitution of a hydrogen atom on the oxazole ring with a bromine atom. Research has shown that the bromination of 2-carboethoxy-5-ethoxyoxazole occurs at the C4 position of the oxazole ring. acs.orgacs.org This reaction is a key step in modifying the heterocycle to introduce a handle for further chemical transformations, such as cross-coupling reactions. acs.orgresearchgate.net The product of this reaction, following subsequent hydrolysis of the ester, is 4-bromo-5-ethoxyoxazole-2-carboxylic acid. acs.orgacs.org

Hydrolytic Transformations of this compound and Related Esters

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions, with distinct mechanisms and outcomes.

Hydrolysis to Corresponding Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 5-ethoxyoxazole-2-carboxylic acid, is a standard ester hydrolysis reaction.

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products: the carboxylic acid and ethanol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally more efficient method for ester hydrolysis is to heat the ester with a dilute aqueous alkali, such as sodium hydroxide. chemguide.co.uk This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkali to form a carboxylate salt. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is required. Microwave-assisted hydrolysis using bases like potassium carbonate has also been shown to be an effective method for the hydrolysis of various ethyl esters. nih.gov

Decarboxylation Pathways of 5-ethoxyoxazole-2-carboxylic acid derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease with which a carboxylic acid undergoes decarboxylation is highly dependent on its molecular structure.

The most common and facile decarboxylation pathway occurs in β-keto acids, where a carbonyl group is located at the beta position relative to the carboxyl group. masterorganicchemistry.comyoutube.comyoutube.com This arrangement allows for the formation of a stable, six-membered cyclic transition state upon heating, which facilitates the elimination of CO₂ and the formation of an enol intermediate. masterorganicchemistry.comyoutube.com

An analysis of the structure of 5-ethoxyoxazole-2-carboxylic acid, the hydrolysis product of this compound, reveals that it does not possess a β-carbonyl group. The carboxyl group is directly attached to the oxazole ring at the 2-position. Therefore, it is not expected to undergo the spontaneous, heat-induced decarboxylation characteristic of β-keto acids. masterorganicchemistry.com Decarboxylation of such heterocyclic carboxylic acids typically requires more forcing conditions, such as high temperatures or the use of specialized catalysts, and proceeds through different mechanisms. wikipedia.org For instance, the decarboxylation of ibotenic acid, an isoxazole (B147169) derivative, is a known transformation. lifechemicals.com However, specific studies detailing the decarboxylation pathways for 5-ethoxyoxazole-2-carboxylic acid are not prominently featured in the available literature.

Cascade and Multi-Component Reactions

Cascade Reactions with Arynes for Tritylone Synthesis

This compound serves as a key reactant in a sophisticated cascade reaction with arynes to produce a class of compounds known as tritylones. researchgate.netnih.govcolab.ws This process involves a sequence of reactions occurring in a single pot, demonstrating high atom economy and molecular complexity generation.

The reaction mechanism proceeds through several distinct steps:

Initial [4+2] Cycloaddition: The 5-ethoxyoxazole ring acts as a diene and undergoes a [4+2] cycloaddition (Diels-Alder type) reaction with the aryne. researchgate.netnih.gov

Retro-[4+2] Cycloaddition: The initial cycloadduct is unstable and undergoes a retro-[4+2] reaction, leading to the fragmentation of the intermediate.

Second Intermolecular [4+2] Cycloaddition: A second molecule of the aryne participates in another [4+2] cycloaddition reaction. researchgate.netnih.gov

Hydrolytic Ring Cleavage: The final step involves the hydrolytic cleavage of the resulting complex intermediate to yield the substituted tritylone product in good yields. researchgate.netnih.govcolab.ws

This cascade reaction is noted for its expeditious nature, wide substrate scope, and the use of readily available starting materials. researchgate.netnih.gov

| Aryne Precursor | 5-Ethoxyoxazole Derivative | Product | Yield | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | This compound | 9-Alkyl/Aryl Tritylone | Good | researchgate.netnih.gov |

| Substituted Aryne Precursors | This compound | Substituted Tritylones | Good | researchgate.netnih.gov |

Electrophilic Ring Expansion in Oxazoline Synthesis

Current scientific literature does not describe the participation of this compound in electrophilic ring expansion reactions for oxazoline synthesis. This particular reaction pathway is documented to proceed with different classes of starting materials, notably the reaction of alkoxycarbonylketenes (generated from alkyl 2-diazo-3-oxoalkanoates) with aziridines to afford alkyl 2-(oxazolin-2-yl)alkanoates. nih.govbeilstein-archives.org

Role as a Versatile Building Block in Organic Transformations

This compound is a functionalized heterocyclic compound with potential as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure.

The most clearly documented application is its role in the cascade reaction with arynes for the synthesis of complex tritylone frameworks. researchgate.netnih.gov This reaction highlights the utility of the 5-ethoxyoxazole core as a latent diene system.

In a broader context, functionalized oxazole and isoxazole rings are considered valuable scaffolds in medicinal chemistry and serve as versatile synthetic building blocks. lifechemicals.com The presence of an ethyl carboxylate group at the 2-position provides a synthetic handle for a variety of further transformations, including:

Amidation: Reaction with amines to form corresponding amides.

Reduction: Reduction of the ester to a primary alcohol.

Transesterification: Reaction with other alcohols to change the ester group.

Heterocyclic carboxylates, such as various oxazole, imidazole, and benzimidazole carboxylates, are frequently used as starting materials or key intermediates in the synthesis of more complex molecules with potential biological activity. beilstein-journals.orgnih.govresearchgate.net

Hetero-Diels–Alder Reactions

The oxazole ring can function as a diene in hetero-Diels–Alder reactions, a powerful tool for the synthesis of six-membered heterocyclic compounds. researchgate.net 5-Alkoxyoxazoles, such as this compound, are particularly effective in these cycloadditions due to the electron-donating nature of the alkoxy group, which enhances the reactivity of the oxazole system as a diene. These reactions have been instrumental in the synthesis of pyridoxine (Vitamin B6) analogues. researchgate.net

The reaction typically involves the [4+2] cycloaddition of the 5-ethoxyoxazole with a dienophile. The primary adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule to form a substituted pyridine. For instance, the reaction of a 5-ethoxyoxazole with a suitable dienophile can lead to the formation of a polysubstituted 3-hydroxypyridine (B118123) scaffold. researchgate.net The reaction can be facilitated by Lewis acids, such as Nd(OTf)3, and can proceed at room temperature with good functional group tolerance. researchgate.net

Table 1: Examples of Hetero-Diels-Alder Reactions with 5-Ethoxyoxazoles This table is representative of the reactivity of the 5-ethoxyoxazole core and is not specific to this compound, for which specific data was not found.

| Dienophile | Product Type | Reference |

| Dimethyl maleate | Pyridoxine analogue | researchgate.net |

| Various dienophiles | Polysubstituted 3-hydroxypyridine | researchgate.net |

The mechanism of the Diels-Alder condensation of 5-ethoxyoxazoles has been studied, and it is understood to proceed through a concerted [4+2] cycloaddition, influenced by the π-electron charge distributions of the diene and dienophile molecules. researchgate.net

Formal 1,3-Dipolar Cycloadditions

While oxazoles are not classic 1,3-dipoles, they can be involved in reaction cascades that include formal 1,3-dipolar cycloadditions. Nitrile ylides, which are 1,3-dipoles, have been shown to be key intermediates in various synthetic methods for assembling complex N-heterocycles. nih.gov Although direct participation of the oxazole ring in this compound as a 1,3-dipole is not extensively documented, related systems demonstrate the potential for such reactivity. For instance, nitrile ylides can be generated in situ and trapped in cycloaddition reactions. nih.gov

In a broader context, 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles. wikipedia.org For example, the reaction between a nitrile oxide and an alkyne yields an isoxazole. wikipedia.orgyoutube.com While this does not directly involve the oxazole ring of the starting material as the dipole, it highlights the importance of this reaction class in heterocyclic chemistry.

Photochemical [2+2] Cycloadditions

Oxazole derivatives can participate in photochemical [2+2] cycloaddition reactions. These reactions are typically initiated by the absorption of light, which excites the oxazole to a higher energy state, allowing it to react with an alkene or another unsaturated partner to form a four-membered ring.

Research has shown that substituted oxazoles undergo photochemical cycloadditions with isoquinoline-1,3,4-triones. rsc.org The substituents on the oxazole ring have a significant influence on the chemoselectivity of these photoreactions. Specifically, a methoxy group at the C5 position, analogous to the ethoxy group in this compound, was found to lead to the rapid formation of spirooxetanes with high regio- and diastereoselectivity. rsc.org In contrast, replacing the C5-alkoxy group with a methyl or phenyl group resulted in a significant decrease in the reactivity of the oxazole. rsc.org

Furthermore, photoreactions of oxazoles with o-quinones have been investigated, leading to [2+2] cycloaddition products (oxetanes) among other adducts. acs.org The partitioning of the reaction pathways is highly dependent on the substitution pattern on the oxazole ring. acs.org

These findings suggest that this compound has the potential to undergo photochemical [2+2] cycloadditions, with the C5-ethoxy group likely playing a role in directing the reactivity and selectivity of the reaction.

Claisen Rearrangements

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or a related structure. While a classic Claisen rearrangement is not directly applicable to this compound itself, rearrangements of this type have been studied in substituted oxazole systems.

Specifically, the aza-Claisen rearrangement of 2-allyloxy-substituted oxazoles has been investigated. acs.orgacs.org In these systems, the 2-allyloxyoxazole undergoes a thermal rearrangement to produce an oxazolinone derivative. This transformation is consistent with a nih.govnih.gov-sigmatropic rearrangement pathway. acs.org While this example involves a substituent at the C2 position that is different from the carboxylate group in the target compound, it demonstrates that the oxazole ring can be part of a system that undergoes a Claisen-type rearrangement.

It is important to note that for this compound to undergo a Claisen rearrangement, it would first need to be converted into a suitable precursor, for example, by introducing an allyl group at an appropriate position.

Ring-Opening Processes

The oxazole ring, while aromatic, can undergo ring-opening under certain conditions. The stability of the ring is influenced by its substituents. For instance, in the presence of a nucleophile like ammonia or formamide, oxazoles can undergo ring cleavage to form imidazoles. pharmaguideline.com Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone can also open the oxazole ring. pharmaguideline.com Reduction can also lead to cleavage of the ring, resulting in open-chain products. pharmaguideline.com

In some cases, the ring-opening of oxazole derivatives can be part of a polymerization process. For example, the cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines is a well-established method for synthesizing poly(2-oxazoline)s. beilstein-journals.orgresearchgate.net While oxazolines are the typical monomers for this type of polymerization, this reactivity highlights the susceptibility of the related oxazole heterocycle to ring-opening under specific catalytic conditions.

Derivatives and Analogues of Ethyl 5 Ethoxyoxazole 2 Carboxylate

Synthesis of Substituted Oxazole (B20620) Esters

The oxazole core can be further functionalized to create a library of substituted esters with potential applications in medicinal chemistry and materials science.

Direct functionalization of the oxazole ring through C-H activation and subsequent arylation or alkylation represents a modern and efficient strategy for creating derivatives. While specific studies on Ethyl 5-ethoxyoxazole-2-carboxylate are not prevalent, analogous systems provide insight into potential synthetic pathways. For instance, palladium-catalyzed direct C-H (hetero)arylation has been successfully applied to ethyl oxazole-4-carboxylate. organic-chemistry.org In this case, the ester group at the 4-position serves as a directing group, facilitating regiocontrolled arylation at the C2 and C5 positions with various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org This suggests that the substituents on this compound would similarly influence the regioselectivity of such reactions.

Another approach involves the deprotonation of a methyl group on the oxazole ring, followed by alkylation. For example, 2-methyl-4,5-diaryloxazoles can be deprotonated using strong bases like lithium diisopropylamide (LDA) and subsequently alkylated at the 2-position. nih.gov Furthermore, direct C-H arylation at the C5 position of an oxazole ring has been achieved under Fagnou's conditions, demonstrating the feasibility of functionalizing the heterocycle without pre-installed leaving groups. clockss.org These methods highlight potential routes to introduce new alkyl and aryl groups to the core structure of this compound, thereby creating a diverse range of derivatives.

Table 1: Analogous Methods for Oxazole Functionalization

| Reaction Type | Oxazole Substrate | Position(s) Functionalized | Reagents/Conditions | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Direct C-H Arylation | Ethyl oxazole-4-carboxylate | C2 and C5 | Pd catalyst, bulky phosphine (B1218219) ligands, haloarenes | Ester at C4 directs regioselective arylation. | organic-chemistry.org |

| C-H Arylation | 2-Furyl-oxazole | C5 (of oxazole) | Pd catalyst, aryl bromides (Fagnou's conditions) | Effective for C-H arylation at the 5-position. | clockss.org |

| Alkylation | 2-Methyl-4,5-diaryloxazole | C2 (methyl group) | LDA, then alkyl halide | Deprotonation allows for C-alkylation. | nih.gov |

The oxazole ring in 5-ethoxyoxazoles, including the title compound, can function as a diene component in Diels-Alder reactions. researchgate.netpharmaguideline.com This reactivity provides a direct pathway to highly substituted pyridine (B92270) derivatives. The cycloaddition reaction occurs between the oxazole (acting as a 1-oxa-3-azabutadiene) and a suitable dienophile, such as an alkene or alkyne. The primary adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge as an ethoxycarbonyl fragment or another small molecule to aromatize into the pyridine ring. This powerful transformation allows for the one-step construction of complex pyridine scaffolds. researchgate.net

Transformations into Diverse Heterocyclic Scaffolds

The oxazole ring of this compound is not merely a static core but a reactive intermediate that can be chemically transformed into various other heterocyclic systems.

The hetero-Diels-Alder reaction of 5-ethoxyoxazoles is a well-established method for synthesizing substituted pyridines and their hydroxylated analogues, pyridinols. researchgate.net When 5-ethoxyoxazoles react with electron-deficient alkenes, the initial bicyclic adduct readily eliminates the ethoxy group from the bridge, leading to the formation of a pyridine ring. researchgate.net The specific substitution pattern of the resulting pyridine is determined by the substituents on both the oxazole and the dienophile.

A particularly noteworthy outcome is the synthesis of 3-hydroxypyridines (pyridinols). This transformation occurs when the Diels-Alder reaction is followed by the elimination of the elements of the C2 substituent and the ethoxy group. This provides a general and single-step route to polysubstituted 3-hydroxypyridine (B118123) scaffolds, which are valuable building blocks in medicinal chemistry. researchgate.net

Table 2: Diels-Alder Reactions of 5-Ethoxyoxazoles for Pyridine Synthesis

| Dienophile Type | Resulting Product | Key Feature | Reference(s) |

|---|---|---|---|

| Alkenes | Substituted Pyridines | Cycloaddition followed by elimination of the oxygen bridge. | researchgate.net |

| Various Dienophiles | 3-Hydroxypyridines | Aromatization leads to pyridinol core structure. | researchgate.net |

| Dimethyl Maleate | Pyridoxine Analogues | Reaction followed by reduction yields Vitamin B6 analogues. | researchgate.net |

The versatility of the oxazole ring as a synthetic precursor extends to the formation of other five-membered heterocycles like furans and oxadiazolines.

Furans: The thermal reaction of oxazoles with acetylenes (alkynes) serves as a method for synthesizing substituted furans. researchgate.net In this Diels-Alder type reaction, the oxazole acts as the diene and the alkyne as the dienophile. The initial cycloadduct rearranges, typically with the extrusion of a nitrile molecule (e.g., from the C2-substituent and the ring nitrogen), to yield the aromatic furan (B31954) ring. youtube.com

Oxadiazolines: While direct ring transformation into oxadiazolines is not a standard reaction, this compound can be converted into 1,3,4-oxadiazole (B1194373) derivatives through a two-step sequence.

Hydrazide Formation: The ethyl ester functionality is first converted into an acid hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.govutar.edu.my

Cyclization: The resulting oxazole-2-carbohydrazide is then cyclized. A common method involves reacting the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This sequence results in the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the original oxazole ring and the other is derived from the carboxylic acid used in the cyclization step.

Table 3: Synthesis of Furans and Oxadiazoles from Oxazole Precursors

| Target Heterocycle | Reaction Type | Intermediate | Key Reagents | Reference(s) |

|---|---|---|---|---|

| Furan | Cycloaddition | Bicyclic Adduct | Acetylenes (Alkynes) | researchgate.net, youtube.com |

Pyrrolidines: The direct ring transformation of oxazoles into pyrrolidines is not a widely documented synthetic route in chemical literature. While transformations of oxazoles into pyrroles have been reviewed, these reactions typically involve different mechanisms and yield the aromatic pyrrole (B145914) ring rather than the saturated pyrrolidine (B122466) system. researchgate.net

Amino Acid Derivatives: In contrast, the synthesis of amino acid derivatives attached to the oxazole core is a feasible and documented process for related compounds. researchgate.net This can be achieved by modifying the ethyl ester group of this compound. The synthetic strategy involves two main steps:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification. researchgate.net

Amide Coupling: The resulting oxazole-2-carboxylic acid is then coupled with the amino group of an amino acid ester or a peptide using standard peptide coupling reagents. Commonly used reagents for this amide bond formation include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or others like BOP and EDC. researchgate.net

This approach allows for the covalent attachment of various amino acid moieties to the oxazole scaffold, creating hybrid molecules with potential for biological applications. researchgate.net

Compound Index

Isoxazole-Oxazole Hybrids

The strategic fusion of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in medicinal chemistry for the development of novel compounds with potentially enhanced or multi-target biological activities. mdpi.com Isoxazole-oxazole hybrids, which integrate both an isoxazole (B147169) and an oxazole ring system, are a significant class of heterocyclic compounds that have garnered considerable research interest. mdpi.comscilit.comijariit.com These hybrids are explored for their therapeutic potential across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.comijariit.com

While direct synthesis routes originating from this compound are not extensively detailed in the reviewed literature, the synthesis of structurally similar isoxazole-oxazole hybrids has been reported. One such method involves the reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles. researchgate.net This reaction is proposed to proceed through the formation of a nitrile ylide intermediate, which then undergoes cyclization to form the 5-methoxyoxazole ring, resulting in a 5-(5-methoxyoxazol-4-yl)isoxazole structure. researchgate.net This synthetic pathway highlights a plausible route for creating isoxazole-oxazole hybrids from isoxazole acetate (B1210297) precursors. researchgate.net

Research into isoxazole-oxazole hybrids has revealed a broad array of biological activities. mdpi.com These activities are a testament to the structural versatility and therapeutic potential of this class of compounds. mdpi.comscilit.com

Detailed Research Findings

The biological evaluation of isoxazole-oxazole hybrids has yielded promising results in various therapeutic areas. The following tables summarize key research findings, showcasing the diverse activities of these compounds.

Table 1: Antibacterial Activity of Isoxazole-Oxazole Hybrids

| Compound | Target/Strain | Activity Measurement | Result | Reference |

| Isoxazole-oxazole derivatives (e.g., 18a, 18b, 18c) | E. coli | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | mdpi.com |

| Fused, spirocyclic heteroaromatic compound (16) | E. coli DNA gyrase | In vitro IC₅₀ | 0.4 µM | mdpi.com |

| Sulfamoyl-containing alditols (e.g., 17) | S. aureus | t-RNA synthetase inhibition | Active against several representative strains | mdpi.com |

This table presents selected isoxazole-oxazole hybrids and their reported antibacterial activities.

Table 2: Anti-inflammatory and Immunomodulatory Activity

| Compound/Hybrid Type | Target/Assay | Activity Measurement | Result | Reference |

| Isoxazole-oxazole hybrid (36) | T cell proliferation, IL-17F, and IFN-γ production | IC₅₀ | ≤ 0.01 µM | mdpi.com |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene biosynthesis (FLAP) | Inhibition | Potent anti-inflammatory agents | nih.gov |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | Reduction in edema | 36.6% to 73.7% | nih.gov |

This table highlights the anti-inflammatory and immunomodulatory properties of various isoxazole-containing hybrids.

Table 3: Anticancer and Other Biological Activities

| Compound/Hybrid Type | Target/Cell Line | Activity Measurement | Result | Reference |

| Isoxazole–oxazole–1,3,4-oxadiazole hybrids | Antitumor activity | Not specified | Exhibited antitumor properties | researchgate.net |

| Triazole-isoxazole derivatives | Human breast cancer cell lines (MCF-7 and T-47D) | Cytotoxic activity | Effective in vitro anticancer agents | nih.gov |

| Indole-containing isoxazoles | sPLA₂ inhibitory activity | IC₅₀ | Potent inhibition, comparable to ursolic acid | nih.gov |

| Isoxazole-oxazole hybrids | Lysophosphatidic acid (LPA) receptor | Antagonism | Reported activity | mdpi.com |

| Isoxazole-oxazole hybrids | Fatty acid amide hydrolase (FAAH) | Inhibition | Reported activity | mdpi.com |

| Isoxazole-oxazole hybrids | Sphingosine 1-phosphate 1 (S1P1) | Agonism | Reported activity | mdpi.com |

This table summarizes the diverse biological activities of isoxazole hybrids beyond antibacterial and anti-inflammatory actions.

The extensive research into isoxazole-oxazole hybrids underscores their importance as versatile scaffolds in the design of new therapeutic agents. mdpi.comijariit.com The ability to combine the chemical features of both isoxazole and oxazole rings allows for fine-tuning of the physicochemical and biological properties of the resulting molecules, opening avenues for the development of drugs with novel mechanisms of action. mdpi.com

Advanced Spectroscopic Characterization of Ethyl 5 Ethoxyoxazole 2 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed structural map can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For ethyl oxazole (B20620) carboxylate derivatives, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the aromatic protons of the oxazole ring, as well as the aliphatic protons of the ethyl ester and other substituents.

For instance, in the case of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the spectrum shows a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group at approximately 4.46 ppm and a triplet for the terminal methyl (-CH₃) protons around 1.46 ppm. amazonaws.com The methyl group attached to the oxazole ring appears as a singlet at 2.74 ppm. amazonaws.com The phenyl group protons resonate in the aromatic region between 7.48 and 8.13 ppm. amazonaws.com

Based on analogous structures, the expected ¹H NMR signals for Ethyl 5-ethoxyoxazole-2-carboxylate would include a quartet and a triplet for the ethoxy group at the 5-position, and another set of quartet and triplet for the ethyl ester group at the 2-position. A singlet for the proton on the oxazole ring would also be anticipated.

Table 1: Representative ¹H NMR Data for Ethyl Oxazole Carboxylate Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate amazonaws.com | -OCH₂CH₃ (ester) | 4.46 | Quartet |

| -OCH₂CH₃ (ester) | 1.46 | Triplet | |

| -CH₃ (ring) | 2.74 | Singlet | |

| Phenyl-H | 7.48-8.13 | Multiplet | |

| Ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate amazonaws.com | -OCH₂CH₃ (ester) | 4.43 | Quartet |

| -OCH₂CH₃ (ester) | 1.42 | Triplet | |

| -CH₃ (ring) | 2.70 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In ethyl oxazole carboxylate derivatives, distinct signals are observed for the carbonyl carbon of the ester, the sp² hybridized carbons of the oxazole ring, and the sp³ hybridized carbons of the ethyl and other alkyl groups.

For example, the ¹³C NMR spectrum of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate shows the ester carbonyl carbon at approximately 162.4 ppm. amazonaws.com The carbons of the oxazole ring resonate at 159.6 ppm, 156.1 ppm, and 126.5 ppm, while the phenyl carbons appear between 126.2 and 130.7 ppm. amazonaws.com The methylene and methyl carbons of the ethyl group are found at 60.9 ppm and 14.3 ppm, respectively, with the ring's methyl carbon at 12.2 ppm. amazonaws.com

Table 2: Representative ¹³C NMR Data for Ethyl Oxazole Carboxylate Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm |

|---|---|---|

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate amazonaws.com | C=O (ester) | 162.4 |

| Oxazole ring carbons | 126.5, 156.1, 159.6 | |

| Phenyl ring carbons | 126.2, 128.2, 128.3, 130.7 | |

| -OCH₂CH₃ (ester) | 60.9 | |

| -OCH₂CH₃ (ester) | 14.3 | |

| -CH₃ (ring) | 12.2 | |

| Ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate amazonaws.com | C=O (ester) | 162.3 |

| Oxazole ring carbons | 126.6, 156.6, 158.3 | |

| Aryl ring carbons | 124.6, 128.2, 129.7, 130.1, 130.7, 134.9 | |

| -OCH₂CH₃ (ester) | 61.1 | |

| -OCH₂CH₃ (ester) | 14.4 |

Heteronuclear Correlation (HETCOR) Spectroscopy

Heteronuclear Correlation (HETCOR) spectroscopy, including techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is a two-dimensional NMR method used to establish correlations between directly bonded or long-range coupled heteronuclei, typically ¹H and ¹³C. This technique is invaluable for the definitive assignment of proton and carbon signals, especially in complex molecules where signal overlap can occur in one-dimensional spectra. For ethyl oxazolo[4,5-b]pyridine-2-carboxylate, a related structure, analytical methods including NMR are crucial for confirming its preparation and purity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in the identification of a new compound or the confirmation of a synthesized product. For instance, the calculated mass for Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (C₁₃H₁₃NO₃) is 231.0897, with the found experimental value being 231.0895. amazonaws.com Similarly, for Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate (C₁₆H₁₉NO₃), the calculated mass is 273.1365, and the found value is 273.1368. amazonaws.com These close correlations between the calculated and found masses confirm the elemental formulas of the compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For ethyl oxazole carboxylate derivatives, the IR spectrum typically shows a strong absorption band for the C=O stretching vibration of the ester group in the region of 1710-1740 cm⁻¹. amazonaws.comrsc.org The C-O stretching vibrations of the ester and ethoxy groups usually appear as strong bands in the 1100-1300 cm⁻¹ range. amazonaws.comscialert.net The vibrations of the oxazole ring itself give rise to a series of characteristic bands. For example, in Ethyl 5-methyl-2-phenyloxazole-4-carboxylate, IR peaks are observed at 1713 cm⁻¹ (C=O), and in the regions of 1608 cm⁻¹ and 1377 cm⁻¹ which are characteristic of the heterocyclic ring system. amazonaws.com The presence of the carboxylate functional group typically results in two strong and characteristic peaks corresponding to the asymmetric and symmetric stretching of the -CO₂⁻ group, generally found between 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. spectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the ester, the ether, and the oxazole ring. Analysis of related structures, such as ethyl ethanoate, ethyl pyridine-4-carboxylate, and various carboxylate compounds, provides a basis for predicting these spectral features. researchgate.netlibretexts.org

Key anticipated vibrational frequencies include:

C=O Stretching: A strong absorption band is expected in the region of 1750-1730 cm⁻¹ due to the stretching vibration of the carbonyl group in the ethyl ester. In esters like ethyl ethanoate, this peak is typically observed around 1740 cm⁻¹. libretexts.org

C-O Stretching: The spectrum should show C-O single bond stretching vibrations. Specifically, the ester C-O bond is anticipated to absorb in the 1300-1000 cm⁻¹ range. spectroscopyonline.com For instance, in ethyl ethanoate, a C-O single bond absorption is noted around 1240 cm⁻¹. libretexts.org The ether linkage (ethoxy group) would also contribute to absorptions in this region.

Oxazole Ring Vibrations: The oxazole ring itself will produce a series of characteristic bands. These include C=N stretching, typically observed in the 1680-1620 cm⁻¹ range, and ring C-O-C stretching vibrations.

Aliphatic C-H Stretching: The ethyl and ethoxy groups will display C-H stretching vibrations just below 3000 cm⁻¹.

A study on a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, confirmed the presence of characteristic IR absorptions, which supports the expected spectral features for the target compound. vensel.org In carboxylate salts, two strong and characteristic peaks appear for the asymmetric and symmetric stretches of the -CO₂⁻ group, generally in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com While this compound is an ester and not a carboxylate salt, understanding the behavior of the carboxylate moiety is crucial for interpreting spectra of its potential derivatives.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1730 | Strong |

| C=N (Oxazole) | 1680 - 1620 | Medium |

| C-O (Ester) | 1300 - 1150 | Strong |

| C-O (Ether) | 1150 - 1080 | Strong |

| C-H (Aliphatic) | 2980 - 2850 | Medium-Weak |

Electronic Spectroscopy

The UV spectrum of this compound is expected to be influenced by the electronic transitions within the oxazole ring and the attached chromophoric groups (the ester and ethoxy groups). While specific λmax values for this compound are not documented in the searched literature, analysis of similar heterocyclic systems and substituted oxazoles allows for an informed prediction.

Oxazole-containing compounds are known to exhibit UV absorption. nih.gov The electronic spectrum is a result of π → π* and n → π* transitions. The conjugated system of the oxazole ring is the primary chromophore. The presence of the ethoxy group (an auxochrome) at the 5-position and the carboxylate group at the 2-position will likely influence the position and intensity of the absorption maxima.

For comparison, studies on related N-acyl-α-amino acids and their 1,3-oxazole derivatives have included UV-Vis spectral data as part of their characterization. nih.gov The exact absorption maxima (λmax) would depend on the solvent used due to solvatochromic effects. It is anticipated that the primary absorption bands for this compound would occur in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the substituted oxazole system.

Interactive Data Table: Predicted UV Absorption for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Notes |

| π → π | < 300 nm | Main absorption band due to the conjugated oxazole system. The exact wavelength is influenced by substitution and solvent. |

| n → π | > 300 nm | Weaker absorption, may be observed as a shoulder on the main π → π* band. |

Further experimental research is required to determine the precise FT-IR and UV spectroscopic data for this compound and to validate these predictions.

Computational Studies on Ethyl 5 Ethoxyoxazole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic properties of organic molecules. For Ethyl 5-ethoxyoxazole-2-carboxylate, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

DFT calculations can predict the optimized three-dimensional geometry of this compound with high accuracy. This includes bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. These parameters are invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Calculated Reactivity Descriptors for an Oxazole (B20620) Derivative

| Parameter | Formula | Representative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.65 |

| LUMO Energy | ELUMO | -1.82 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.83 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.235 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.415 |

| Global Softness | S = 1/(2η) | 0.207 |

Note: These values are representative and based on DFT calculations for similar heterocyclic systems. They serve to illustrate the type of data obtained from such studies.

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra. For this compound, this would include:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to assign specific vibrational modes to the functional groups within the molecule. This can confirm the molecular structure and provide insights into intramolecular interactions. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of 1H and 13C NMR chemical shifts. mdpi.com These theoretical values can be correlated with experimental data to aid in the complete assignment of the NMR spectra, which is particularly useful for complex molecules.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Heterocycle

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| Key IR Frequency (C=O stretch) | 1725 cm-1 | 1720 cm-1 |

| 1H NMR Chemical Shift (Oxazole-H) | 8.15 ppm | 8.10 ppm |

| 13C NMR Chemical Shift (Oxazole-C2) | 161.0 ppm | 160.5 ppm |

| UV-Vis λmax | 275 nm | 278 nm |

Note: These values are illustrative and demonstrate the typical agreement between predicted and experimental data for similar molecules.

Mechanistic Investigations using Computational Chemistry

Computational chemistry is particularly adept at elucidating complex reaction mechanisms, providing details that are often inaccessible through experimental methods alone. For this compound, which contains a potentially reactive oxazole ring, computational studies can be invaluable in understanding its behavior in various reactions.

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful class of cycloaddition reactions for forming six-membered rings. Computational studies can map out the potential energy surface for the Diels-Alder reaction of this compound with a dienophile (e.g., ethylene (B1197577) or maleimide). This involves locating the transition state structures for the possible reaction pathways (e.g., endo and exo approaches). The activation energies and reaction energies for each pathway can be calculated to determine the most favorable reaction channel. Such studies can reveal whether the reaction is likely to proceed via a concerted or a stepwise mechanism. nih.gov

In cases where multiple products can be formed, such as in reactions with unsymmetrical dienophiles, computational chemistry can predict the regioselectivity and stereoselectivity of the reaction. By comparing the activation barriers of the different transition states leading to the various possible products, the major product can be identified. mdpi.com

Analysis of the transition state geometries provides insights into the factors controlling the selectivity. For instance, the degree of synchronicity of bond formation can be assessed from the lengths of the forming bonds in the transition state. Non-covalent interactions, such as hydrogen bonding or steric repulsion within the transition state, can also be identified and their influence on the reaction outcome can be quantified.

Table 3: Representative Calculated Activation Energies for Diels-Alder Reaction Pathways

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Endo approach | TSendo | 25.4 |

| Exo approach | TSexo | 27.8 |

Note: These are hypothetical values for the reaction of an oxazole derivative, illustrating how computational chemistry can predict stereoselectivity. The lower activation energy for the endo pathway suggests it would be the kinetically favored route.

Advanced Computational Applications

Beyond the standard applications, more advanced computational methods could be applied to study this compound. These could include:

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the ethoxy and carboxylate side chains and to study its interactions with solvent molecules or a biological receptor in a dynamic environment.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density distribution in detail and to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Conceptual DFT: To gain deeper insights into local reactivity through descriptors like the Fukui function, which can predict the most reactive sites for nucleophilic, electrophilic, and radical attack.

While specific computational studies on this compound are not readily found, the methodologies described here are well-established and would provide a comprehensive understanding of its chemical properties and reactivity. Such studies are essential for the rational design of new synthetic routes and for the development of novel applications for this and related compounds.

Modeling of Electronic Properties

There are no published studies detailing the modeling of the electronic properties of this compound. Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites. However, such analyses have not been reported for this specific compound.

Investigation of Intermolecular Interactions

Similarly, there is a lack of research on the intermolecular interactions of this compound. Techniques like Hirshfeld surface analysis are typically used to visualize and quantify intermolecular contacts within a crystal structure, identifying the nature and prevalence of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Without experimental crystal structure data or dedicated computational modeling, a detailed analysis of the intermolecular forces governing the solid-state packing of this compound cannot be provided.

Safety Protocols and Considerations in Academic Laboratory Research

Hazard Identification and Risk Assessment for Oxazole (B20620) Synthesis

A thorough hazard identification and risk assessment are the foundational steps for ensuring safety during the synthesis of oxazole derivatives. researchgate.net This process involves a comprehensive evaluation of the chemicals used, the reaction conditions, and the potential products and byproducts.

Chemical Hazards: The synthesis of oxazoles often involves a variety of chemical reagents, each with its own set of hazards. For instance, the synthesis of "Ethyl 5-ethoxyoxazole-2-carboxylate" may involve precursors and reagents that are flammable, corrosive, toxic, or reactive. It is crucial to consult the Safety Data Sheet (SDS) for each chemical to understand its specific hazards, including potential skin and eye irritation, respiratory effects, and target organ toxicity. fishersci.fiaksci.com For example, some oxazole precursors are classified as skin irritants (Category 2), causing serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). aksci.com

Reaction Hazards: The synthesis processes themselves can present hazards. Many synthetic routes to oxazoles, such as the Robinson-Gabriel synthesis, involve dehydration steps that may require strong acids or high temperatures, increasing the risk of runaway reactions or thermal burns. pharmaguideline.comderpharmachemica.com Other methods might involve the use of catalysts or reagents that are air- or moisture-sensitive, requiring careful handling under inert atmospheres. researchgate.net The potential for exothermic reactions and the evolution of hazardous gases must be carefully evaluated and controlled. youtube.com

Risk Assessment: Once hazards are identified, a risk assessment must be conducted to determine the likelihood and severity of potential harm. This assessment should consider the scale of the reaction, the concentration of reagents, and the specific experimental setup. The goal is to implement control measures that reduce the risks to an acceptable level. These measures can include engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE). A thorough risk assessment is a dynamic process and should be reviewed and updated whenever there are changes to the experimental protocol. orgsyn.org

A summary of potential hazards in oxazole synthesis is provided in the table below.

| Hazard Category | Specific Examples and Considerations |

| Chemical Hazards | Flammable solvents, corrosive acids and bases, toxic precursors, reactive intermediates. Review of Safety Data Sheets (SDS) is mandatory. fishersci.fiaksci.com |

| Reaction Hazards | Exothermic reactions, gas evolution, high-pressure conditions, use of pyrophoric or water-reactive reagents. pharmaguideline.comderpharmachemica.comyoutube.com |

| Procedural Hazards | Glassware failure under vacuum or pressure, spills and splashes during transfers, exposure during workup and purification. nih.gov |

Laboratory Best Practices for Handling Chemical Reagents

Adherence to laboratory best practices is paramount when working with chemical reagents for oxazole synthesis. These practices are designed to minimize exposure, prevent accidents, and ensure a controlled research environment. nih.gov

Proper ventilation is a critical engineering control for minimizing inhalation exposure to hazardous vapors, fumes, and dusts. princeton.edu

Fume Hoods: All manipulations of volatile, toxic, or odorous chemicals involved in the synthesis of "this compound" and other oxazoles should be performed inside a certified chemical fume hood. princeton.eduyoutube.com Fume hoods provide a physical barrier and an inward airflow that prevents contaminants from escaping into the laboratory. princeton.edu To ensure optimal performance, it is important to:

Work with the sash at the lowest practical height.

Place equipment and chemicals at least six inches back from the face of the hood. princeton.edu

Avoid blocking the baffles at the back of the hood, as this can disrupt airflow. princeton.edu

Keep the fume hood clean and uncluttered. princeton.edu

Other Ventilation: In addition to fume hoods, general laboratory ventilation should ensure a sufficient number of air changes per hour to dilute any fugitive emissions. For certain operations, specialized local exhaust ventilation, such as snorkel exhausts, may be necessary.

Personal Protective Equipment (PPE) is the last line of defense against chemical exposure and should be selected based on the specific hazards identified in the risk assessment. epa.govsc.eduhhs.gov

Eye and Face Protection: Chemical splash goggles are mandatory when handling any chemicals. sc.edu For operations with a significant splash hazard, such as when working with corrosive materials, a face shield should be worn in addition to goggles. sc.edunorthindustrial.net

Hand Protection: Chemical-resistant gloves are essential to protect the skin from contact with hazardous materials. The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be chosen based on its compatibility with the specific chemicals being used. fishersci.finorthindustrial.net It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if they become contaminated. nih.gov

Body Protection: A laboratory coat, preferably made of a flame-resistant material, must be worn to protect against splashes and spills. osha.gov For handling larger quantities of hazardous materials or when there is a significant risk of splashing, a chemical-resistant apron may be required. sc.edu

Respiratory Protection: In most cases, working in a properly functioning fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to control exposure to airborne contaminants, or during emergency situations, appropriate respiratory protection, such as an air-purifying respirator with the correct cartridges, may be necessary. sc.edu The need for respiratory protection should be determined by a formal risk assessment and personnel must be properly trained and fit-tested for its use. fishersci.com

A general guide to PPE for oxazole synthesis is presented below.

| Body Part | Required PPE | Additional Considerations |

| Eyes/Face | Chemical splash goggles sc.edu | Face shield for significant splash hazards sc.edunorthindustrial.net |

| Hands | Chemical-resistant gloves (material selected based on chemical compatibility) fishersci.finorthindustrial.net | Double gloving may be appropriate for highly toxic materials osha.gov |

| Body | Laboratory coat osha.gov | Chemical-resistant apron for splash hazards sc.edu |

| Respiratory | Typically not required with proper fume hood use | Respirator with appropriate cartridges may be needed based on risk assessment sc.edufishersci.com |

In the event of an emergency, a well-defined and practiced emergency response plan is crucial. All laboratory personnel should be familiar with the location and use of emergency equipment.

Chemical Spills: For minor spills, laboratory personnel may be able to clean them up using a spill kit. For larger or more hazardous spills, the area should be evacuated, and emergency personnel should be contacted.

Fire: In case of a small, containable fire, a fire extinguisher may be used if personnel are trained in its operation. For larger fires, the area must be evacuated, and the fire alarm activated. fishersci.com

First Aid:

Eye Contact: In case of chemical contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes using an eyewash station and seek prompt medical attention. fishersci.fiaksci.comcapotchem.com